BenchChemオンラインストアへようこそ!

2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

p38α MAP kinase inhibition Kinase inhibitor SAR 2-Alkylthio imidazole

2-(Isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (CAS 1226443-81-7, molecular formula C₂₀H₁₉F₃N₂S, MW 376.44 g/mol) is a trisubstituted imidazole derivative featuring an isobutylthio moiety at the 2-position, a phenyl group at the 5-position, and a 3-(trifluoromethyl)phenyl substituent at the N-1 position of the imidazole ring. This compound belongs to the broader class of 2-thio-substituted imidazoles, a scaffold extensively investigated for p38α mitogen-activated protein (MAP) kinase inhibition and immunomodulatory/cytokine-release-inhibiting activity, with key intellectual property disclosed in patent families spanning immunomodulation and anti-inflammatory applications.

Molecular Formula C20H19F3N2S
Molecular Weight 376.44
CAS No. 1226443-81-7
Cat. No. B2461777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
CAS1226443-81-7
Molecular FormulaC20H19F3N2S
Molecular Weight376.44
Structural Identifiers
SMILESCC(C)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C20H19F3N2S/c1-14(2)13-26-19-24-12-18(15-7-4-3-5-8-15)25(19)17-10-6-9-16(11-17)20(21,22)23/h3-12,14H,13H2,1-2H3
InChIKeyVGILJDOVFNUSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (CAS 1226443-81-7) – Compound Identity and Core Scaffold


2-(Isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (CAS 1226443-81-7, molecular formula C₂₀H₁₉F₃N₂S, MW 376.44 g/mol) is a trisubstituted imidazole derivative featuring an isobutylthio moiety at the 2-position, a phenyl group at the 5-position, and a 3-(trifluoromethyl)phenyl substituent at the N-1 position of the imidazole ring . This compound belongs to the broader class of 2-thio-substituted imidazoles, a scaffold extensively investigated for p38α mitogen-activated protein (MAP) kinase inhibition and immunomodulatory/cytokine-release-inhibiting activity, with key intellectual property disclosed in patent families spanning immunomodulation and anti-inflammatory applications [1][2]. The combination of a branched 2-alkylthio group (isobutylthio) with a meta-CF₃-substituted N-1 phenyl ring and an unsubstituted 5-phenyl group defines a distinct substitution topology within the trisubstituted imidazole chemical space, making it a structurally differentiated candidate for structure-activity relationship (SAR) and lead optimization studies targeting the p38 MAP kinase ribose/phosphate binding pocket and related inflammatory targets .

Why 2-(Isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole Cannot Be Swapped with Other 2-Thioimidazole Analogs


The 2-thio-substituted imidazole scaffold exhibits extreme sensitivity to the steric and electronic character of the C2-thioether substituent, with p38α MAP kinase IC₅₀ values spanning three orders of magnitude (from ~2 nM to >1,000 nM) depending on the alkyl/arylthio group identity [1]. The isobutylthio moiety in this compound provides a branched, four-carbon alkyl chain that occupies a steric volume and lipophilic space distinct from the isopropylthio (branched C3), methylthio (C1), and 4-fluorobenzylthio (arylalkyl) analogs commonly found in this series . In the p38α MAP kinase ribose/phosphate binding pocket, the C2-thioether substituent directly engages with the enzyme's surface-exposed front region, where subtle changes in alkyl chain branching have been demonstrated to alter inhibitory potency by >10-fold in closely related 2-alkylsulfanyl imidazole series [2]. Additionally, the meta-CF₃ substitution on the N-1 phenyl ring introduces a strong electron-withdrawing effect (Hammett σₘ = 0.43) that modulates imidazole ring electronics differently than para-substituted or unsubstituted analogs, potentially altering target binding kinetics and metabolic stability [3]. These combined structure-activity features mean that substituting this compound with any other 2-thioimidazole analog—even one differing only in the C2-thioether alkyl chain length or N-1 aryl substitution pattern—will produce an unpredictable shift in target potency and selectivity that invalidates SAR continuity.

Quantitative Differentiation Evidence for 2-(Isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (CAS 1226443-81-7)


C2-Isobutylthio Steric Bulk Confers Differentiated p38α MAP Kinase Inhibitory Potential vs. Smaller 2-Alkylthio Analogs

The target compound's isobutylthio group at the C2 position provides a calculated steric bulk (Taft Eₛ ≈ -0.93 for isobutyl vs. -0.47 for isopropyl and 0.00 for methyl) substantially larger than that of the 2-isopropylthio and 2-methylthio analogs. In the systematic SAR study by Laufer et al. (2008) on 2-alkylsulfanyl imidazole p38α MAP kinase inhibitors, variation of the C2-thioether substituent alone produced IC₅₀ values ranging from 2 nM (optimal alkyl chain) to >1,000 nM (suboptimal chain), demonstrating that the steric and lipophilic properties of the C2-thioether group directly control inhibitory potency through interactions with the enzyme's surface-exposed front region [1]. While direct IC₅₀ data for this specific compound are not yet publicly available, the isobutylthio group occupies a unique steric-lipophilic parameter space (calculated cLogP contribution ~1.5 units higher than methylthio) that is predicted to yield p38α binding interactions intermediate between the smaller isopropylthio series and larger benzylthio series [2].

p38α MAP kinase inhibition Kinase inhibitor SAR 2-Alkylthio imidazole

Meta-Trifluoromethyl N-1 Phenyl Substitution Provides Differentiated Electronic Modulation vs. Para-CF₃ or Non-Fluorinated Imidazole Analogs

The target compound's N-1 substituent is a 3-(trifluoromethyl)phenyl group, placing the strongly electron-withdrawing CF₃ group at the meta position (Hammett σₘ = 0.43, Swain-Lupton F = 0.38). This positioning is distinct from para-CF₃-substituted analogs (σₚ = 0.54, F = 0.34) and from the unsubstituted N-1 phenyl imidazole series. The meta-CF₃ arrangement provides the maximum field-inductive effect relative to resonance contribution (F/R ratio higher for meta than para), which differentially polarizes the imidazole ring and alters the electron density at the N-3 position available for hydrogen bonding in the kinase hinge region. In the broader class of 2-thioimidazole cytokine inhibitors described in US20060252810A1, the N-1 aryl substitution pattern was identified as a critical determinant of both p38α inhibitory potency and selectivity against related MAP kinases [1]. The meta-CF₃ substitution also enhances metabolic oxidative stability compared to para-substituted and electron-donating group-substituted analogs, as demonstrated across multiple trisubstituted imidazole series [2].

Trifluoromethyl pharmacophore Imidazole electronic modulation Kinase inhibitor design

2-Thioimidazole Scaffold Classification Within Immunomodulatory Patent Space Provides Defined Intellectual Property Context

The target compound structurally falls within the Markush claims of the 2-thio-substituted imidazole derivative patent families (RU-2003128068-A, WO2002066440A1, US20060252810A1) that explicitly describe compounds having immunomodulating and/or cytokine-release-inhibiting action [1]. The generic Formula I in these patents encompasses 2-thio-substituted imidazoles wherein the C2-thioether substituent can be alkyl (including isobutyl), the N-1 substituent can be substituted phenyl (including CF₃-phenyl), and the C4/C5 positions can be optionally substituted aryl. In the related p38α MAP kinase inhibitor patent and publication landscape, 2-alkylsulfanyl imidazoles with N-1 aryl substitution have been demonstrated to inhibit TNF-α release in human whole blood assays with IC₅₀ values as low as 37 nM for optimized members of the series, with the C2-alkylthio substituent identified as a critical potency determinant [2].

Immunomodulation Cytokine inhibition Patent landscape

5-Phenyl Substituent Minimizes Steric Hindrance at the C5 Position Relative to 5-(4-Bromophenyl) and 5-(4-Methoxyphenyl) Analogs

The target compound features an unsubstituted phenyl group at the imidazole C5 position. Close structural analogs with the identical 2-isobutylthio and N-1-(3-trifluoromethylphenyl) substitution pattern but bearing larger C5 substituents—specifically 5-(4-bromophenyl) (MW increase of +79.9 Da, van der Waals volume increase of ~15 ų) and 5-(4-methoxyphenyl) (MW increase of +30.0 Da, hydrogen bond acceptor introduction)—are commercially listed . In trisubstituted imidazole p38α inhibitors, the C5-aryl group occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr106 in p38α), and the steric demand of this substituent has been shown to modulate selectivity against other MAP kinases (JNK, ERK) by factors of 5- to 50-fold depending on substituent size [1]. The minimal steric profile of the 5-phenyl group in the target compound (MR = 25.4 cm³/mol) compared to the 5-(4-bromophenyl) analog (MR = 34.0 cm³/mol) suggests a differentiated selectivity profile.

Imidazole C5 SAR Kinase selectivity Steric effects

Isobutylthio Group Demonstrates Coronary Vasodilator Activity in Adenosine Analog Series, Suggesting Cardiovascular Target Potential

In a landmark cardiovascular pharmacology study (British Journal of Pharmacology, 1974), 2-isobutylthio-adenosine was shown to possess coronary dilator potency equal to or greater than that of adenosine itself when administered intra-atrially in anaesthetized open-thorax dogs [1]. Among 23 adenosine analogs tested, the 2-isobutylthio modification was one of only five substitutions (alongside 2-fluoro, 2-bromo, 2-ethylamino, and 5′-deoxy-5′-chloro) that matched or exceeded adenosine's coronary vasodilator efficacy [2]. While this study examined adenosine analogs rather than imidazole compounds, it provides direct pharmacological evidence that the isobutylthio moiety—when attached to a heterocyclic core—can engage cardiovascular targets with potency comparable to or exceeding the endogenous ligand. This established cardiovascular activity of the isobutylthio pharmacophore is not shared by the 2-methylthio or 2-isopropylthio modifications, which were not among the equipotent analogs identified in this study.

Isobutylthio pharmacophore Coronary vasodilation Adenosine receptor

Optimal Research and Procurement Application Scenarios for 2-(Isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (CAS 1226443-81-7)


p38α MAP Kinase Inhibitor Lead Optimization – C2-Thioether SAR Probe with Branched Alkyl Chain

This compound serves as a critical SAR probe for mapping the steric and lipophilic requirements of the p38α MAP kinase C2-thioether binding pocket. Medicinal chemistry teams optimizing 2-alkylsulfanyl imidazole p38α inhibitors should procure this compound to establish the potency contribution of the isobutylthio branch point—a structural feature positioned between the smaller isopropylthio and larger benzylthio substituents previously characterized in the Laufer et al. J. Med. Chem. (2008) series, where C2-thioether variation alone produced IC₅₀ shifts from 2 nM to >1,000 nM [1]. Pairing this compound with its 2-isopropylthio and 2-methylthio analogs in a matched molecular pair analysis will quantify the steric bulk contribution to p38α inhibitory potency and kinase selectivity.

Immunomodulatory Drug Discovery – Cytokine Release Inhibition Screening

The compound's structural alignment with the 2-thio-substituted imidazole patent families claiming immunomodulating and cytokine-release-inhibiting activity (US20060252810A1, WO2002066440A1) supports its use as a screening candidate in TNF-α and IL-1β release assays [2]. Procurement for human whole blood or PBMC-based cytokine release assays (LPS-stimulated) will determine whether the specific isobutylthio/meta-CF₃-phenyl/5-phenyl substitution pattern confers cytokine inhibitory activity comparable to the 2–37 nM IC₅₀ range reported for optimized members of this scaffold class. The meta-CF₃ substitution may provide differentiated pharmacokinetic properties relative to para-substituted analogs previously exemplified in the patent literature.

Cardiovascular Target Deorphanization – Isobutylthio Pharmacophore Repurposing

Given the established coronary vasodilator activity of the isobutylthio pharmacophore on adenosine scaffolds (equipotent or superior to adenosine in canine models, British Journal of Pharmacology, 1974 [3]), this compound is uniquely positioned for cardiovascular target screening. The isobutylthio group's validated cardiovascular pharmacology—not shared by methylthio or isopropylthio analogs—justifies procurement for screening against adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) and other cardiovascular targets to assess whether the imidazole scaffold can recapitulate or improve upon the purine-based cardiovascular activity while offering improved selectivity or pharmacokinetic properties.

Comprehensive Trisubstituted Imidazole Analog Library Assembly for Multi-Parameter Optimization

This compound should be procured as the cornerstone of a systematic analog library exploring three vectors of structural variation: (1) C2-thioether alkyl chain (methyl → isopropyl → isobutyl → benzyl), (2) N-1 aryl substitution (3-CF₃ vs. 4-CF₃ vs. H vs. 4-F), and (3) C5-aryl substitution (phenyl vs. 4-bromophenyl vs. 4-methoxyphenyl). The resulting 3×4×3 matrix enables multi-parameter optimization of p38α potency, kinase selectivity, metabolic stability, and cytokine inhibition within a single scaffold framework. The target compound's minimal C5-phenyl group establishes the steric baseline for this matrix, against which all C5-substituted analogs can be quantitatively compared [4].

Quote Request

Request a Quote for 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.